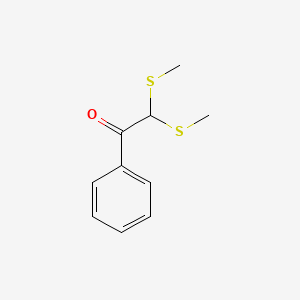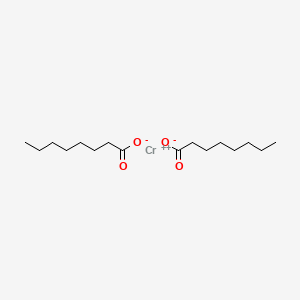
Chromium(2+) octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium(2+) octanoate, also known as octanoic acid, chromium(2+) salt, is a compound with the molecular formula C16H30CrO4. It is a chromium-based compound where chromium is in the +2 oxidation state. This compound is part of the larger family of chromium carboxylates and is used in various industrial and research applications due to its unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chromium(2+) octanoate can be synthesized through the reduction of chromium(III) compounds. One common method involves the reduction of chromium(III) chloride with zinc in an acidic medium to produce chromium(II) ions, which are then reacted with octanoic acid to form this compound . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the stability of the chromium(II) ions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where chromium(III) compounds are reduced using a suitable reducing agent, such as zinc or aluminum, in the presence of octanoic acid. The process is optimized for yield and purity, with careful control of reaction parameters to prevent the oxidation of chromium(II) back to chromium(III).
Analyse Chemischer Reaktionen
Types of Reactions
Chromium(2+) octanoate undergoes various chemical reactions, including:
Oxidation: Chromium(II) can be oxidized to chromium(III) or chromium(VI) under appropriate conditions.
Reduction: Chromium(III) can be reduced to chromium(II) using reducing agents like zinc.
Substitution: Ligand exchange reactions where the octanoate ligand can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Zinc and aluminum are frequently used as reducing agents.
Substitution: Ligand exchange can be facilitated by using different carboxylic acids or other ligands in a suitable solvent.
Major Products Formed
Oxidation: Chromium(III) octanoate or chromium(VI) compounds.
Reduction: this compound.
Substitution: Various chromium(II) carboxylates depending on the ligands used.
Wissenschaftliche Forschungsanwendungen
Chromium(2+) octanoate has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential role in biological systems, particularly in enzyme interactions and metabolic pathways.
Industry: Used in the production of coatings, pigments, and as a corrosion inhibitor.
Wirkmechanismus
The mechanism by which chromium(2+) octanoate exerts its effects involves its interaction with various molecular targets. In biological systems, chromium(II) can interact with enzymes and proteins, influencing metabolic pathways. For example, it can enhance insulin signaling by interacting with the insulin receptor and other components of the insulin signaling pathway . Additionally, chromium(II) can act as a reducing agent, participating in redox reactions that are crucial for cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chromium(III) octanoate: Similar in structure but with chromium in the +3 oxidation state.
Chromium(II) acetate: Another chromium(II) carboxylate with acetate as the ligand.
Chromium(II) chloride: A simple chromium(II) compound used in various chemical reactions.
Uniqueness
Chromium(2+) octanoate is unique due to its specific ligand (octanoate) and the +2 oxidation state of chromium. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in catalysis, biological studies, and industrial processes. Its ability to undergo redox reactions and ligand exchange makes it a versatile compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
6427-90-3 |
|---|---|
Molekularformel |
C16H30CrO4 |
Molekulargewicht |
338.40 g/mol |
IUPAC-Name |
chromium(2+);octanoate |
InChI |
InChI=1S/2C8H16O2.Cr/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2 |
InChI-Schlüssel |
BWABQANXZNPJFT-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Cr+2] |
Verwandte CAS-Nummern |
124-07-2 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





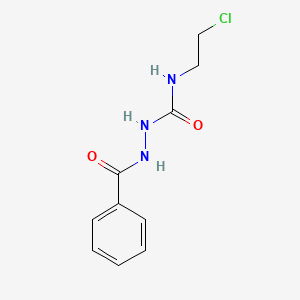



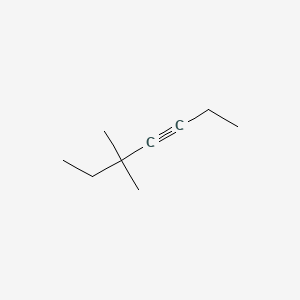
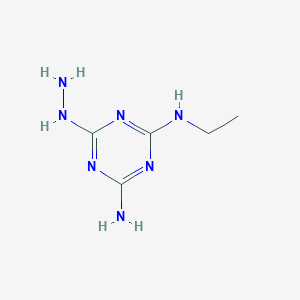
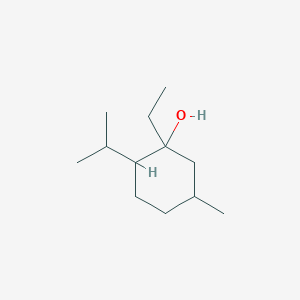

![[1-[(E)-3-phenylprop-2-enyl]piperidin-3-yl] 2-hydroxy-2,2-diphenylacetate](/img/structure/B14719795.png)
![1-[(Z)-(2-nitrophenyl)methylideneamino]-3-[(E)-(2-nitrophenyl)methylideneamino]thiourea](/img/structure/B14719800.png)
